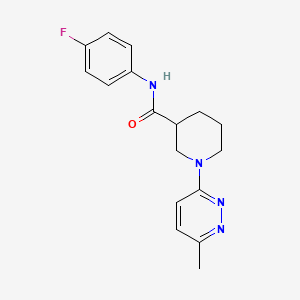

N-(4-fluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide

Description

Properties

IUPAC Name |

N-(4-fluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN4O/c1-12-4-9-16(21-20-12)22-10-2-3-13(11-22)17(23)19-15-7-5-14(18)6-8-15/h4-9,13H,2-3,10-11H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJAZQWFQQCINMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-fluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is a synthetic organic compound that has attracted attention for its potential pharmacological applications. This article reviews its biological activity based on recent research findings, including structure-activity relationships (SAR), case studies, and comparative analyses with related compounds.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 6-methylpyridazin-3-yl group and a 4-fluorophenyl moiety. The presence of fluorine in the phenyl ring may enhance the compound's lipophilicity and biological activity by influencing receptor interactions.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Piperidine ring with 6-methylpyridazine and fluorinated phenyl | Potentially enhanced biological activity due to fluorination |

Anticancer Properties

Recent studies indicate that this compound exhibits significant anticancer activity. In vitro tests have shown that it can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism of action appears to involve the activation of caspase pathways, which are crucial for programmed cell death.

For instance, a study demonstrated that this compound led to increased levels of p53 protein, which is known to play a pivotal role in cell cycle regulation and apoptosis induction. Flow cytometry analyses confirmed that the compound induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that the compound may be beneficial in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. Variations in the substitution pattern on the piperidine ring significantly influence its interaction with biological targets:

| Compound | Biological Activity | Key Features |

|---|---|---|

| This compound | Anticancer, anti-inflammatory | Fluorinated phenyl group enhances receptor binding |

| N-(4-bromophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide | Moderate anticancer activity | Bromination alters lipophilicity |

| N-(phenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide | Lower activity compared to fluorinated analogs | Lacks halogen substitutions |

Case Study 1: In Vitro Anticancer Activity

A study assessed the cytotoxic effects of this compound against several cancer cell lines. The results indicated an IC50 value of approximately 5 µM for MCF-7 cells, demonstrating significant potency compared to standard chemotherapeutics like doxorubicin. The study concluded that further optimization of the compound could lead to more effective cancer therapies .

Case Study 2: Anti-inflammatory Mechanisms

In another investigation, the anti-inflammatory properties were evaluated using an LPS-induced inflammation model in vitro. The compound significantly reduced nitric oxide production and inhibited the expression of inflammatory markers, suggesting its potential use in treating conditions like rheumatoid arthritis or other inflammatory diseases .

Scientific Research Applications

Pharmacological Studies

N-(4-fluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide has been investigated for its potential as a positive allosteric modulator of metabotropic glutamate receptors (mGluRs). These receptors are implicated in various neurological disorders, including anxiety, depression, and schizophrenia. Compounds that modulate these receptors may offer new therapeutic avenues for treating these conditions .

Cancer Research

Recent studies have indicated that compounds with similar structures can inhibit the proliferation of cancer cells. For instance, derivatives of piperidine have shown promise as inhibitors of bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression related to cancer progression . The fluorinated analogs may enhance the selectivity and efficacy of these inhibitors.

Neuropharmacology

The interaction of this compound with neurotransmitter systems has been explored. Preliminary findings suggest it may exhibit agonistic activity at certain receptor subtypes, which could lead to advancements in treatments for neurodegenerative diseases .

Case Study 1: Modulation of mGluRs

In a study published in Nature, researchers evaluated the effects of this compound on mGluR5 activity in rodent models. The compound demonstrated significant anxiolytic-like effects without the side effects typically associated with traditional anxiolytics, indicating its potential as a safer alternative for anxiety disorders .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of structurally related compounds revealed that this compound could inhibit cell growth in breast cancer cell lines. The study highlighted its ability to induce apoptosis through modulation of key signaling pathways involved in cell survival .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperidine-Based Carboxamides

Piperidine-3-carboxamide derivatives are prevalent in drug discovery. Key analogs include:

(a) 5-(6-(4-Fluoropiperidin-1-yl)pyridin-3-yl)-N-methylthieno[3,2-b]pyridine-2-carboxamide ()

- Structural Differences: Replaces the pyridazine ring with a thieno[3,2-b]pyridine system and introduces a methylamine group.

- Functional Implications: The thienopyridine moiety may enhance π-π stacking interactions in target binding compared to pyridazine. The methylamine substitution could alter solubility and metabolic pathways .

(b) (S)-1-(6-(4-Amino-2-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-(4-(trifluoromethoxy)benzyl)piperidine-3-carboxamide ()

- Structural Differences : Incorporates a pyrrolo[2,3-d]pyrimidine core and a trifluoromethoxybenzyl group.

- Functional Implications: The pyrrolopyrimidine system is a known kinase-binding motif (e.g., ALK inhibitors), while the trifluoromethoxy group increases lipophilicity and resistance to oxidative metabolism .

(c) (2R,3S)-2-[4-(Cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzene-1-carbonyl)-N-[4-methyl-3-(trifluoromethyl)phenyl]piperidine-3-carboxamide ()

- Structural Differences: Features a cyclopentylamino group and trifluoromethylphenyl substitution.

- Functional Implications: The trifluoromethyl group enhances membrane permeability, while the cyclopentylamino moiety may confer selectivity for specific receptor subtypes .

Fluorophenyl-Containing Chalcones ()

Chalcone derivatives with 4-fluorophenyl groups, such as (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one, exhibit structural parallels in their aromatic fluorination.

- Dihedral Angle Analysis : The dihedral angles between the fluorophenyl ring and adjacent aromatic systems in chalcones range from 7.14° to 56.26°, influencing conjugation and electronic properties. This variability may correlate with differences in bioactivity (e.g., anticancer or antimicrobial effects) compared to rigid piperidine-based scaffolds .

Comparative Data Table

Research Findings and Implications

- Metabolic Stability : Fluorinated aromatic rings (e.g., 4-fluorophenyl) improve metabolic stability across analogs, as seen in –4.

- Target Selectivity : Piperidine-carboxamides with bulkier substituents (e.g., trifluoromethoxybenzyl in ) show enhanced selectivity for kinases like ALK, whereas chalcones () may target inflammatory pathways.

- Synthetic Flexibility : The piperidine-pyridazine scaffold allows for modular substitution, enabling optimization of pharmacokinetic properties compared to chalcones, which are constrained by their planar structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.